methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways. For example, thiazole derivatives can bind to DNA and interfere with the activity of topoisomerase enzymes, resulting in DNA strand breaks and cell death .
Comparison with Similar Compounds
Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:
2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties.
4-Ethyl-1,3-thiazole: Another thiazole derivative with different substituents on the ring.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ significantly from other thiazole derivatives .
Properties
CAS No. |
2639410-01-6 |
---|---|
Molecular Formula |
C6H12Cl2N2S |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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